molecular formula C20H23NO3 B2826299 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1421499-56-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2826299
CAS No.: 1421499-56-0
M. Wt: 325.408
InChI Key: NRNSJFOTFWMPCK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.408. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Bioactivation

  • Research into the metabolism of chloroacetamide herbicides and their metabolites by human and rat liver microsomes has shown complex metabolic activation pathways that may relate to the bioactivation of structurally similar compounds. The study indicates that certain cytochrome P450 isoforms are responsible for the metabolism of these compounds, highlighting the potential metabolic pathways that could be relevant for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide as well (Coleman et al., 2000).

Synthesis and Application in Drug Development

  • The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a significant intermediate for producing azo disperse dyes, demonstrates the catalytic capabilities and applications of related compounds in synthesis processes. This work underlines the potential for developing efficient, environmentally friendly synthetic pathways for related chemical entities (Zhang Qun-feng, 2008).

Pharmacological Potential

  • Studies on acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related molecules, have revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings suggest the therapeutic potential of acetamide derivatives in treating various conditions, pointing to the possible pharmacological applications of this compound (Rani et al., 2016).

Environmental Degradation and Toxicology

  • Investigations into the environmental degradation and toxicological impact of compounds like acetaminophen highlight the importance of understanding the environmental fate and biological effects of chemical compounds. Such studies are crucial for assessing the safety and ecological impact of related acetamide derivatives, including potential aquatic toxicity and degradation pathways (Brillas et al., 2005).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-18-9-5-6-15(12-18)13-19(22)21-14-20(23,17-10-11-17)16-7-3-2-4-8-16/h2-9,12,17,23H,10-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNSJFOTFWMPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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